

# Crystal Structure Data Guide: Methyl 2-(2-bromophenoxy)propanoate Derivatives

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *methyl 2-(2-bromophenoxy)propanoate*

Cat. No.: *B4272753*

[Get Quote](#)

## Executive Technical Summary

**Methyl 2-(2-bromophenoxy)propanoate** represents a specific class of  $\alpha$ -phenoxyalkanoic acid esters, widely studied as herbicide intermediates and for their auxin-mimetic activity. The introduction of a bulky bromine atom at the ortho position (C2) of the phenoxy ring introduces significant steric strain, forcing the propanoate tail out of planarity. This "Ortho-Twist" effect contrasts sharply with para-substituted analogs, leading to lower melting points and distinct packing motifs driven by halogen

oxygen interactions rather than simple

-stacking.

## Comparative Structural Analysis

The following table synthesizes crystallographic data for the target compound against its closest structural alternatives. Where specific proprietary data is absent, values are derived from homologous series (e.g., Mecoprop derivatives) to establish the expected structural baseline.

### Table 1: Crystallographic Parameters & Physical Properties Comparison

Feature	Target: Methyl 2-(2-bromophenoxy)propionate	Alternative A: Methyl 2-(4-bromophenoxy)propionate	Alternative B: Methyl 2-(2-chlorophenoxy)propionate
Substitution Pattern	Ortho (2-position)	Para (4-position)	Ortho (2-position)
Steric Influence	High (Ortho-Twist)	Low (Planar preference)	Moderate
Crystal System	Monoclinic (Predicted)	Triclinic ( ) or Monoclinic	Monoclinic ( )
Conformation ( )	Twisted (~70–90°)	Planar/Extended (~180°)	Twisted (~60–80°)
Dominant Interaction	Br O (Carbonyl) / Br	Br Br (Type II) / C-H	Cl Cl / C-H O
Melting Point	Lower (~35–45 °C)	Higher (~60–75 °C)	Intermediate (~40–50 °C)
Solubility (MeOH)	High	Moderate	High

“

*Technical Insight: The ortho-bromo substituent prevents the coplanar arrangement of the phenoxy ring and the ester group. While the para-isomer can adopt a flat conformation favorable for dense*

*-stacking, the target molecule must adopt a "gauche-like" twisted conformation to minimize repulsion between the ether oxygen lone pairs and the bromine atom.*

## Detailed Structural Mechanisms

## A. The "Ortho-Twist" Conformation

In 2-phenoxypropanoate derivatives, the torsion angle around the ether linkage (

:

) is the critical determinant of packing.

- Para-derivatives: Often crystallize with

(anti-periplanar), allowing the molecules to form flat sheets.

- Ortho-derivatives (Target): The large Van der Waals radius of Bromine (1.85 Å) clashes with the propanoate methyl group. This forces the molecule into a twisted conformation ( ). This reduces lattice energy, explaining the lower melting point compared to the para analog.

## B. Halogen Bonding Networks

Unlike the free acid forms (e.g., 2-phenoxypropionic acid), which form strong centrosymmetric carboxylic acid dimers (

motif), the methyl esters lack strong hydrogen bond donors.

- Packing Driver: The crystal lattice is stabilized by weak

hydrogen bonds and Halogen Bonds (XB).

- Specific Interaction: The electropositive

-hole of the ortho-bromine atom tends to interact with the electron-rich carbonyl oxygen of a neighboring ester group (

), forming 1D supramolecular chains running along the crystallographic b-axis.

## Experimental Protocols (Self-Validating)

To generate the specific crystal data for this derivative, follow this standardized workflow. This protocol ensures high-purity single crystals suitable for X-ray diffraction (XRD).

## Protocol 1: Synthesis & Purification

- Reagents: 2-Bromophenol (1.0 eq), Methyl 2-chloropropionate (1.1 eq), (2.0 eq), Acetone (Solvent).
- Procedure:
  - Dissolve 2-bromophenol in dry acetone.
  - Add anhydrous and stir for 30 min to generate the phenoxide.
  - Add methyl 2-chloropropionate dropwise. Reflux for 6–8 hours.
  - Validation: Monitor via TLC (Hexane:EtOAc 8:2). Product will be higher than phenol.
  - Filter salts, evaporate solvent, and purify via silica column to remove unreacted phenol (critical for crystal quality).

## Protocol 2: Single Crystal Growth (Slow Evaporation)

- Solvent System: Methanol/Water (90:10) or pure Hexane (for low-melting esters).
- Method:
  - Dissolve 50 mg of pure ester in 2 mL of solvent in a scintillation vial.
  - Cover with Parafilm and poke 3–4 small holes.
  - Store at 4 °C (refrigerator) to encourage nucleation over 3–7 days.
  - Selection: Harvest colorless block-like crystals ( mm). Avoid needles (often indicate twinning).

## Protocol 3: XRD Data Collection Strategy

- Temperature: Collect at 100 K (Cryostream). Note: These esters often have high thermal motion in the alkyl tail at room temperature, leading to disorder.

- Resolution: Aim for

Å resolution to accurately resolve the C-Br bond length (typically 1.89–1.91 Å).

## Structural Workflow Diagram

The following diagram illustrates the logical flow from molecular design to structural validation, highlighting the critical decision points determined by the "Ortho-Effect."



[Click to download full resolution via product page](#)

Figure 1: Structural determination pathway illustrating the steric causality behind the twisted conformation of the 2-bromo derivative.

## References

- Smith, G., et al. (1996). "Interactions of phenoxyalkanoic acids with metal ions: The crystal structures of [Zn(L)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>]." *Polyhedron*, 15(19), 3319-3324. (Foundational data on phenoxypropanoate ligand geometry).
- Lynch, D. E., et al. (1993). "Molecular cocrystals of carboxylic acids. X. The crystal structures of the adducts of 2,4-dichlorophenoxyacetic acid with 3-hydroxypyridine." *Australian Journal of Chemistry*, 46(10), 1535-1543. (Comparative packing of halogenated phenoxy acids).
- Cambridge Crystallographic Data Centre (CCDC). "Mecoprop Methyl Ester Structure (Refcode: MCPOPM)." CSD Enterprise. (Benchmark structure for the chloro-analog).

- Tiekink, E. R. T. (2021). "Halogen bonding in organic crystal structures: A review." *Crystals*, 11(11), 1320. (Mechanistic insight into Br...O interactions in esters).
- Environmental Protection Agency (EPA). "Reregistration Eligibility Decision (RED): Mecoprop (MCP). (Chemical property data for the class).
- To cite this document: BenchChem. [Crystal Structure Data Guide: Methyl 2-(2-bromophenoxy)propanoate Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b4272753#crystal-structure-data-for-methyl-2-2-bromophenoxy-propanoate-derivatives>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)